5-(Acetylamino)-2-methoxybenzolsulfonylchlorid

Übersicht

Beschreibung

Benzenesulfonyl chloride, 5-(acetylamino)-2-methoxy- is a useful research compound. Its molecular formula is C9H10ClNO4S and its molecular weight is 263.7 g/mol. The purity is usually 95%.

The exact mass of the compound Benzenesulfonyl chloride, 5-(acetylamino)-2-methoxy- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 160918. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Benzenesulfonyl chloride, 5-(acetylamino)-2-methoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenesulfonyl chloride, 5-(acetylamino)-2-methoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Proteomics-Forschung

5-(Acetylamino)-2-methoxybenzolsulfonylchlorid: wird in der Proteomics-Forschung eingesetzt, wo es als Reagenz für die Proteinmodifikation dient . Seine reaktive Sulfonylchloridgruppe kann zur Modifizierung von Aminogruppen innerhalb von Proteinen verwendet werden, was die Untersuchung der Proteinstruktur und -funktion unterstützt.

Synthetische Chemie

In der synthetischen Chemie wird diese Verbindung als Zwischenprodukt für die Synthese komplexerer Moleküle eingesetzt . Seine Acetylamino- und Methoxygruppen machen es zu einem vielseitigen Baustein für die Herstellung einer Vielzahl chemischer Strukturen.

Pharmazeutische Entwicklung

Die einzigartige Struktur der Verbindung ermöglicht ihren Einsatz bei der Entwicklung von Arzneimitteln . Es kann als Vorläufer für die Synthese von Sulfonamiden dienen, einer Klasse von Antibiotika, die eine Sulfonamidgruppe enthalten.

Materialwissenschaften

In den Materialwissenschaften kann This compound zur Modifizierung der Oberflächeneigenschaften von Materialien verwendet werden . Dies kann die Änderung der Hydrophobizität oder das Hinzufügen von funktionellen Gruppen umfassen, die mit anderen Verbindungen weiter reagieren können.

Analytische Chemie

Diese Chemikalie dient als Standard- oder Referenzverbindung in der analytischen Chemie, insbesondere in der Chromatographie und Massenspektrometrie . Sie hilft bei der Kalibrierung von Geräten und bei der Validierung analytischer Methoden.

Sicherheits- und Gefahrenanalyse

Die Verbindung ist auch in der Sicherheitsforschung von Bedeutung, wo ihre Eigenschaften und Reaktivität untersucht werden, um ihr Gefahrenpotenzial zu verstehen . Die Kenntnis ihres Verhaltens unter verschiedenen Bedingungen ist entscheidend für die Handhabungs- und Lagerungsempfehlungen.

Umweltwissenschaften

In den Umweltwissenschaften untersuchen Forscher möglicherweise die Abbauprodukte von This compound, um seine Umweltauswirkungen zu beurteilen . Dazu gehört die Untersuchung seiner biologischen Abbaubarkeit und möglichen Toxizität für Ökosysteme.

Pädagogische Zwecke

Schließlich wird es für pädagogische Zwecke in Chemie-Laboren verwendet, um Studenten die Sulfonylchloridchemie und ihre Anwendungen in verschiedenen Bereichen beizubringen .

Biologische Aktivität

Benzenesulfonyl chloride, 5-(acetylamino)-2-methoxy- is a chemical compound notable for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

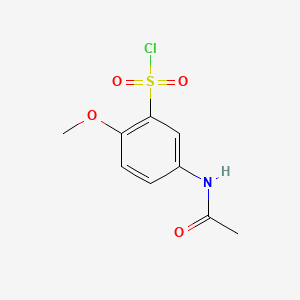

Chemical Structure and Properties

- Molecular Formula : C₉H₁₁ClN₁O₃S

- Molecular Weight : 261.721 g/mol

- Functional Groups : Sulfonyl chloride, acetylamino group, methoxy group

The compound's electrophilic nature is attributed to the sulfonyl chloride group, which facilitates nucleophilic substitution reactions with various biological molecules, potentially leading to diverse pharmacological effects.

Benzenesulfonyl chloride compounds are often associated with the inhibition of bacterial growth through their action on the folate synthesis pathway. Specifically, they may inhibit the enzyme dihydropteroate synthetase, which is crucial for synthesizing folate in bacteria. This inhibition disrupts DNA synthesis and cell division, leading to antibacterial effects .

Antibacterial Activity

Sulfonamide derivatives, including those derived from benzenesulfonyl chloride, have been extensively studied for their antibacterial properties. The acetylamino group enhances the bioavailability and specificity of these compounds. For instance, studies have shown that similar sulfonamide compounds exhibit significant antibacterial activity against various pathogens .

Antiviral Activity

Research indicates that certain derivatives of benzenesulfonyl chloride can exhibit antiviral properties. For example, compounds with similar structures have been evaluated for their efficacy against HIV-1 and hepatitis B virus (HBV). In vitro studies demonstrated moderate to excellent antiviral activity against these viruses, suggesting that structural modifications can significantly influence therapeutic potential .

Structure-Activity Relationships (SAR)

Understanding SAR is crucial for optimizing the biological activity of benzenesulfonyl chloride derivatives. The following table summarizes findings from recent studies regarding the effect of different substituents on antiviral activity:

| Compound | Substituent | EC50 (μM) | Activity Level |

|---|---|---|---|

| 6a | None | 6.23 | Reference |

| 6b | 4-F | 6.81 | Moderate |

| 6c | 4-Cl | 9.88 | Moderate |

| 6d | 4-Br | 8.21 | Moderate |

| 6l | 4-NO2 | >37.98 | Low |

| 6m | 2-NO2 | 8.74 | Moderate |

The data indicates that electron-withdrawing groups like nitro at specific positions can drastically reduce activity, while electron-donating groups like fluorine enhance it .

Case Studies

- Antiviral Screening : In a study evaluating new benzenesulfonamide derivatives as HIV-1 inhibitors, several compounds demonstrated promising antiviral activity with EC50 values ranging from 90 nM to over 10 μM. The study highlighted the importance of substituent position on the benzene ring in determining antiviral efficacy .

- Antibacterial Efficacy : A series of sulfonamide derivatives were tested against common bacterial strains such as Escherichia coli and Staphylococcus aureus. Results indicated that modifications to the acetylamino group enhanced antibacterial potency significantly compared to parent compounds without this modification.

Eigenschaften

IUPAC Name |

5-acetamido-2-methoxybenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO4S/c1-6(12)11-7-3-4-8(15-2)9(5-7)16(10,13)14/h3-5H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWKRNDWDKNOMAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)OC)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9064007 | |

| Record name | Benzenesulfonyl chloride, 5-(acetylamino)-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5804-73-9 | |

| Record name | 5-(Acetylamino)-2-methoxybenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5804-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetyl-6-methoxymetanilyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005804739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5804-73-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=160918 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonyl chloride, 5-(acetylamino)-2-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonyl chloride, 5-(acetylamino)-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-acetamido-2-methoxybenzenesulphonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.872 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-ACETYLAMINO-2-METHOXYBENZENESULFONYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0F3N8S2E4P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.